molecular formula C23H27ClO7 B1684318 Empagliflozin CAS No. 864070-44-0

Empagliflozin

Cat. No. B1684318
M. Wt: 450.9 g/mol
InChI Key: OBWASQILIWPZMG-QZMOQZSNSA-N
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Description

Empagliflozin is a medication used to treat type 2 diabetes. It works in the kidneys to prevent absorption of glucose (blood sugar), which helps lower the blood sugar level . It does not help patients who have insulin-dependent or type 1 diabetes .


Synthesis Analysis

The synthesis process for Empagliflozin involves taking 4-fluorotoluene as a starting material and carrying out radical bromo reaction, Friedel-Crafts alkylation reaction, deprotection, diazotization chlorination, and alkylation reaction to obtain an intermediate . This intermediate then undergoes condensation, etherification, and methoxyl removal with 2,3,4,6-quadri-O-trimethylsilyl-D-glucolactone to obtain Empagliflozin .


Molecular Structure Analysis

Empagliflozin works by inhibiting the sodium-glucose co-transporter-2 (SGLT2) found in the proximal tubules in the kidneys . Empagliflozin occupies both the sugar-substrate-binding site and the external vestibule to lock SGLT2 in an outward-open conformation, thus inhibiting the transport cycle .


Chemical Reactions Analysis

Empagliflozin has been analyzed using high-performance liquid chromatography (HPLC) for quantification in raw and pharmaceutical dosage forms . The drug solution was found to be stable in refrigerator and ambient room temperature with mean % accuracy of >98% .


Physical And Chemical Properties Analysis

Empagliflozin has a molecular formula of C23H27ClO7 and a molecular weight of 450.91 g/mol . It is a C-glycosyl compound, an aromatic ether, a tetrahydrofuryl ether, and a member of monochlorobenzenes .

Scientific Research Applications

Cardiovascular Benefits

Empagliflozin has demonstrated significant cardiovascular benefits, particularly in reducing the risk of heart failure hospitalization and cardiovascular mortality. The EMPA-REG OUTCOME trial revealed unexpected reductions in heart failure hospitalization (30-40%) and cardiovascular and all-cause deaths among T2DM patients treated with empagliflozin. These outcomes suggest a strong cardio-protective action that may stem from empagliflozin's effects on renal sodium and glucose handling, leading to improvements in cardiac function (Sattar et al., 2016).

Nephroprotective Effects

Empagliflozin has shown a nephroprotective effect, crucial for treating heart failure. It reduces hospitalizations for heart failure and deaths from cardiovascular causes, and importantly, it also decreases the incidence of renal events and the risk of end-stage renal failure. This renal protection aligns with empagliflozin's ability to enhance glycemic control and contribute to weight reduction in T2DM patients, showcasing its broader therapeutic potential beyond glucose lowering (Forycka et al., 2022).

Metabolic and Hepatic Benefits

Empagliflozin's impact extends to metabolic syndromes, including diabetes mellitus and hepatic steatosis. Studies highlight its beneficial effects not only in diabetic patients but also in those suffering from cardiac, hepatic, neurological, or pancreatic anomalies. Empagliflozin promotes weight loss, reduces inflammatory markers and insulin resistance, and improves hepatic and serum triglyceride levels. It also shows promise in improving hepatic lipid metabolism and reducing the progression from prediabetes to diabetes (Hossain et al., 2022).

Analytical Techniques

In the realm of pharmaceutical analysis, empagliflozin has been the subject of sophisticated analytical techniques for its determination in various pharmaceutical products. The development of validated analytical methods, including spectrophotometry and chromatography, underscores the drug's clinical importance and the need for accurate, reliable, and reproducible quantification methods (Danao, 2021).

Safety And Hazards

Empagliflozin should be used with caution. Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation . Side effects of Empagliflozin include a light-headed feeling, low blood sugar, dehydration, ketoacidosis, signs of a bladder infection, and common side effects may include a bladder infection or yeast infection in women .

Future Directions

Empagliflozin has shown promising results in reducing hospitalizations for heart failure and death from cardiovascular causes . It has also been approved for the treatment of chronic kidney disease regardless of diabetic status . Future studies are highly anticipated to add to the growing knowledge of the SGLT2 inhibitor class, as well as discover possibilities for new disease states to benefit from Empagliflozin .

properties

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWASQILIWPZMG-QZMOQZSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601026093
Record name Empagliflozin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The vast majority of glucose filtered through the glomerulus is reabsorbed within the proximal tubule, primarily via SGLT2 (sodium-glucose linked co-transporter-2) which is responsible for ~90% of the total glucose reabsorption within the kidneys. Na+/K+-ATPase on the basolateral membrane of proximal tubular cells utilize ATP to actively pump Na+ ions into the interstitium surrounding the tubule, establishing a Na+ gradient within the tubular cell. SGLT2 on the apical membrane of these cells then utilize this gradient to facilitate secondary active co-transport of both Na+ and glucose out of the filtrate, thereby reabsorbing glucose back into the blood – inhibiting this co-transport, then, allows for a marked increase in glucosuria and decrease in blood glucose levels. Empagliflozin is a potent inhibitor of renal SGLT2 transporters located in the proximal tubules of the kidneys and works to lower blood glucose levels via an increase in glucosuria. Empagliflozin also appears to exert cardiovascular benefits - specifically in the prevention of heart failure - independent of its blood glucose-lowering effects, though the exact mechanism of this benefit is not precisely understood. Several theories have been posited, including the potential inhibition of Na+/H+ exchanger (NHE) 1 in the myocardium and NHE3 in the proximal tubule, reduction of pre-load via diuretic/natriuretic effects and reduction of blood pressure, prevention of cardiac fibrosis via suppression of pro-fibrotic markers, and reduction of pro-inflammatory adipokines.
Record name Empagliflozin
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Product Name

Empagliflozin

CAS RN

864070-44-0
Record name Empagliflozin
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Record name Empagliflozin
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Record name Empagliflozin
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Record name (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
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Record name EMPAGLIFLOZIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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